Propyl chloroformate
Overview
Description
Synthesis Analysis
Propyl chloroformate can be synthesized through various methods, including the radical-initiated reduction of chloroformates to alkanes by tri-n-propylsilane. This process involves the reaction of alcohol with phosgene to produce chloroformates, which are then reduced to the corresponding alkane in the presence of tri-n-propylsilane and an initiator like t-butyl peroxide at high temperatures (Jackson & Malek, 1977).
Molecular Structure Analysis
The molecular structure of propyl chloroformate and its interactions have been studied using techniques like crystallography. For instance, in a study involving n-Propyl gallate and chloroform, the interaction between propyl gallate molecules and chloroform was observed, showcasing the importance of understanding solvent interactions in the crystallization and molecular packing processes (Iwata et al., 2005).
Chemical Reactions and Properties
Propyl chloroformate participates in various chemical reactions, including aminocarbonylations, where it can act as a precursor for carbon monoxide generation in palladium-catalyzed reactions (Gockel & Hull, 2015). Its reactivity with primary alkyl alcohols to synthesize chloroformates in situ, which can subsequently be converted to carbonates and carbamates, is another example of its versatile chemical properties (Liang et al., 2020).
Scientific Research Applications
Functionalization of Carbon Nanotubes : It is used for sidewall functionalization of single-walled carbon nanotubes, enhancing their solubility in organic solvents and aiding in structural identification (Tagmatarchis et al., 2002).
Derivatization of Metabolites : Propyl chloroformate plays a role in the derivatization of metabolites that contain amino and/or carboxyl groups, which is important for comprehensive analysis of non-amino organic acids and amino acids (Luan et al., 2017).
Determination in Water Samples : It is utilized in a rapid and straightforward solid-phase microextraction-gas chromatography-triple quadrupole mass spectrometry protocol for determining hydrazine in drinking water samples (Gionfriddo et al., 2014).
Amino Acid Analysis with LC-MS/MS : The reagent is ideal for analyzing amino acids using liquid chromatography tandem mass spectrometry, as demonstrated in studies of rat brain microdialysis samples (Uutela et al., 2009).
Extraction and Quantification in Urine Samples : Propyl chloroformate is effective for extracting and quantifying benzoylecgonine and cocaine in urine samples (Chericoni et al., 2015).
Forensic Analyses of THC Derivatives : It offers a novel method for aqueous derivatization of THC, OH-THC, and THC-COOH in human blood and urine samples, streamlining routine forensic analyses (Stefanelli et al., 2018).
Introduction of Protective Groups : Propyl chloroformate can introduce propargyloxycarbonyl and propargyl groups, serving as protective groups for amino, hydroxy, and carboxy functions (Fukase et al., 1999).
Development of Molecular Descriptors : It's used in developing new molecular descriptors for n-propyl chloroformate-derived amino acid analogues, applicable in quantitative structure-retention relationships in gas and liquid chromatography systems (Kritikos et al., 2019).
Safety And Hazards
properties
IUPAC Name |
propyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-2-3-7-4(5)6/h2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKDTTWZXHEGAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2, Array | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042342 | |
Record name | Propyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-propyl chloroformate appears as a colorless liquid. May be decomposed by water. Severely irritates skin and eyes. Very toxic by ingestion, inhalation or skin absorption. Denser than water and vapors heavier than air. Flash point 50 °F. Used to make other chemicals., Colorless liquid; Gradually decomposed by water; [Merck Index] Reacts with water evolving heat and hydrochloric acid; [CAMEO], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5157 | |
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Record name | n-Propyl chloroformate | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
237 to 241 °F at 760 mmHg (EPA, 1998), 112.4 °C, 115 °C | |
Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | n-PROPYL CHLOROFORMATE | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
-58 °F (EPA, 1998), -50 °C (-58 °F), 26 °C c.c. | |
Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5157 | |
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Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
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Explanation | Creative Commons CC BY 4.0 | |
Solubility |
MISCIBLE WITH BENZENE, CHLOROFORM, ETHER, Insoluble in water, Solubility in water: reaction | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
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Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Density |
1.09 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.091 AT 20 °C/4 °C, 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.06 | |
Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://cameochemicals.noaa.gov/chemical/5157 | |
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Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
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Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 4.2 (AIR= 1), Relative vapor density (air = 1): 4.23 | |
Record name | N-PROPYL CHLOROFORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/5157 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | N-PROPYL CHLOROFORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5392 | |
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Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
20.0 [mmHg], 20 mm Hg @ 25.3 °C, Vapor pressure, kPa at 20 °C: 2.6 | |
Record name | n-Propyl chloroformate | |
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Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /chloroformic esters/ | |
Record name | N-PROPYL CHLOROFORMATE | |
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Product Name |
Propyl chloroformate | |
Color/Form |
COLORLESS LIQUID | |
CAS RN |
109-61-5 | |
Record name | N-PROPYL CHLOROFORMATE | |
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Record name | Propyl chloroformate | |
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Record name | n-Propyl chloroformate | |
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Record name | Propyl chloroformate | |
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Record name | Carbonochloridic acid, propyl ester | |
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Record name | Propyl chloroformate | |
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Record name | Propyl chloroformate | |
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Record name | PROPYL CHLOROFORMATE | |
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Record name | N-PROPYL CHLOROFORMATE | |
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Record name | n-PROPYL CHLOROFORMATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1595 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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